(S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of particular interest in the field of peptide synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves multiple steps:
Protection of the Amine Groups: The initial step involves the protection of the amine groups using benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride. These reactions are usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Formation of the Acetic Acid Derivative: The protected amine is then reacted with a suitable acetic acid derivative, often using coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis machines that can handle the multiple steps required for its synthesis. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can remove the protecting groups, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Free amine compounds.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid primarily involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect the amine functionalities from unwanted reactions, allowing for selective reactions at other sites of the molecule. These protecting groups can be selectively removed under specific conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-alanine: Similar in structure but lacks the tert-butoxycarbonyl group.
N-tert-Butoxycarbonyl-L-alanine: Similar but lacks the benzyloxycarbonyl group.
N-Benzyloxycarbonyl-L-phenylalanine: Contains a phenyl group instead of the tert-butoxycarbonyl group.
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, which provide dual protection for the amine functionalities. This dual protection allows for greater flexibility and selectivity in synthetic applications, making it a valuable compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C15H20N2O6 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(21)17-11(12(18)19)16-13(20)22-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1 |
InChI Key |
LZKLCCQMIRWDCR-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.